1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
説明
特性
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O4/c1-29-12-4-11-25-20(27)16-5-2-3-6-17(16)26(21(25)28)13-18-23-19(24-30-18)14-7-9-15(22)10-8-14/h2-3,5-10H,4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJMDWBCRKHLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities. This article explores the compound's synthesis, biological activities, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from quinazoline precursors. The incorporation of the oxadiazole moiety is crucial for enhancing biological activity. The general synthetic route includes:
- Formation of Quinazoline Backbone : The initial step often involves the reaction of isatoic anhydride with appropriate amines.
- Oxadiazole Integration : The introduction of the 1,2,4-oxadiazole ring is achieved through cyclization reactions involving bromo or iodo-substituted precursors.
- Final Modifications : Alkylation or acylation processes are employed to introduce the methoxypropyl group at the quinazoline structure.
Antimicrobial Activity
Numerous studies highlight the antimicrobial properties of quinazoline derivatives. The compound has shown significant activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10–12 | 75 |
| Escherichia coli | 10–12 | 80 |
| Candida albicans | 11 | 77 |
The compound's activity surpasses that of standard antibiotics like ampicillin .
Anticancer Properties
Quinazoline derivatives have been investigated for their anticancer potential. Research indicates that this compound inhibits the growth of multiple human tumor cell lines by interfering with key cellular pathways:
- Mechanism : The compound may inhibit tyrosine kinases involved in cell proliferation and survival, particularly targeting the epidermal growth factor receptor (EGFR) pathway .
- Case Study : In vitro studies demonstrated a significant reduction in cell viability in various cancer cell lines, suggesting a promising avenue for cancer therapeutics .
Other Biological Activities
Beyond antimicrobial and anticancer effects, quinazoline derivatives exhibit a range of biological activities:
- Antifungal : Effective against fungal strains such as Candida albicans and Aspergillus niger.
- Analgesic and Anti-inflammatory : Some derivatives have shown pain-relieving properties comparable to conventional NSAIDs.
- Antiviral : Certain compounds within this class have demonstrated activity against HIV and other viral infections .
The biological effects of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione are attributed to its ability to interact with specific molecular targets:
科学的研究の応用
Chemical Structure and Synthesis
The compound features a complex structure that includes a quinazoline backbone substituted with an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the quinazoline derivatives can be synthesized from anthranilic acid through various alkylation and cyclization processes. The incorporation of oxadiazole rings at specific positions has been shown to enhance the biological activity of these compounds .
Antimicrobial Properties
Recent studies have indicated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this scaffold have been tested against strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated moderate to strong antibacterial effects compared to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 11 | 80 |
| Compound 15 | Escherichia coli | 10 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
Anticancer Potential
The anticancer properties of quinazoline derivatives have also been a focal point in research. Studies have shown that certain derivatives can inhibit tumor growth effectively when used in combination with other chemotherapeutic agents. For instance, one study highlighted the ability of a specific quinazoline derivative to potentiate the effects of temozolomide in glioblastoma models . This suggests potential applications in cancer therapy.
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, there is emerging evidence suggesting that quinazoline derivatives may have applications in treating metabolic disorders. Some compounds have demonstrated the ability to reduce blood sugar levels in diabetic models, indicating potential for use in diabetes management .
化学反応の分析
Nucleophilic Substitution Reactions
The oxadiazole and quinazoline moieties enable nucleophilic substitution at electrophilic sites. For example:
Oxidation and Reduction Reactions
The oxadiazole ring and methoxypropyl side chain participate in redox transformations:
Hydrolysis Reactions
Acidic or basic hydrolysis modifies the quinazoline-dione scaffold:
Coupling Reactions
The 4-bromophenyl group facilitates cross-coupling reactions:
類似化合物との比較
Table 1: Structural Comparison
Key Observations :
- The target compound’s quinazoline-dione core provides two carbonyl groups, enabling hydrogen bonding absent in triazole-thione () or oxadiazol-amine () cores.
- The 4-bromophenyl group in the target compound may exhibit stronger para-directed electronic effects compared to the meta-bromophenyl in and .
- The 3-methoxypropyl chain offers greater conformational flexibility than the rigid methylphenyl groups in analogs.
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
Key Observations :
- The C-Br stretch in IR is consistent across all compounds (~560 cm⁻¹), confirming stable bromine incorporation.
- The target’s 3-methoxypropyl group would produce distinct NMR signals (e.g., OCH3 at δ ~3.3, overlapping with propyl protons), unlike the sharp singlet methyl groups in analogs.
- Lower carbon content in the target (vs. ) is attributed to the oxygen-rich quinazoline-dione and oxadiazole moieties.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione?
Answer:
The synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Oxadiazole Formation: React 4-bromophenyl amidoxime with a carbonyl source (e.g., triethyl orthoformate) under acidic conditions to form the 1,2,4-oxadiazole ring .
- Quinazoline Core Assembly: Use a cyclocondensation reaction between anthranilic acid derivatives and 3-methoxypropyl isocyanate, followed by methylation .
- Coupling: Link the oxadiazole moiety to the quinazoline core via a methylene bridge using nucleophilic substitution (e.g., K₂CO₃ in DMF) .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the pure compound .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR: Confirm proton environments (e.g., methoxypropyl -OCH₃ at δ ~3.3 ppm, quinazoline carbonyls at δ ~160-170 ppm) and carbon assignments .
- X-ray Crystallography: Resolve crystal packing and validate bond lengths/angles, particularly for the oxadiazole-quinazoline junction .
- HRMS (High-Resolution Mass Spectrometry): Verify molecular formula (e.g., C₂₂H₂₀BrN₅O₃) with <2 ppm error .
Advanced: How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?
Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO-LUMO gaps) and electron density maps, which correlate with biological activity .
- Molecular Docking: Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on the oxadiazole moiety’s role in hydrogen bonding .
- MD Simulations: Assess stability in solvated systems (e.g., water, DMSO) to guide formulation studies .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Answer:
- Control Experiments: Replicate assays under standardized conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .
- Metabolite Screening: Use LC-MS to identify degradation products or active metabolites that may influence results .
- Dose-Response Curves: Quantify EC₅₀/IC₅₀ values across multiple replicates to validate potency trends .
Advanced: What strategies optimize solubility and stability for in vivo studies?
Answer:
- Co-Solvent Systems: Use PEG-400 or Cremophor EL in saline for aqueous compatibility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to the methoxypropyl chain to enhance bioavailability .
- Accelerated Stability Testing: Monitor degradation under stress conditions (40°C/75% RH) via HPLC to identify degradation pathways .
Basic: What are common impurities encountered during synthesis, and how are they characterized?
Answer:
- Unreacted Intermediates: Residual amidoxime or quinazoline precursors detected via TLC (Rf comparison) .
- Oxidation Byproducts: Bromophenyl ring oxidation products identified by LC-MS (e.g., m/z +16 for hydroxylation) .
- Purification: Employ preparative HPLC with a C18 column (acetonitrile/water gradient) for resolution .
Advanced: How to design a SAR study focusing on the oxadiazole and quinazoline moieties?
Answer:
- Variation of Substituents: Synthesize analogs with halogens (Cl, F) or electron-donating groups (e.g., -OCH₃) on the bromophenyl ring to assess electronic effects .
- Scaffold Hybridization: Replace the oxadiazole with 1,3,4-thiadiazole or triazole to evaluate ring size impact on target binding .
- Biological Assays: Test analogs against kinase panels (e.g., EGFR, VEGFR) to correlate structural changes with IC₅₀ shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
